molecular formula C33H34F3N7O11 B601657 Dabigatran 1-acylglucuronide CAS No. 1015167-40-4

Dabigatran 1-acylglucuronide

Katalognummer B601657
CAS-Nummer: 1015167-40-4
Molekulargewicht: 761.66
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran 1-acylglucuronide is a major human metabolite of Dabigatran . Dabigatran is used to decrease the risk of stroke and blood clots in patients with a serious heart rhythm problem called nonvalvular atrial fibrillation . Glucuronidation of the carboxylate moiety is the major human metabolic pathway of dabigatran, resulting in the formation of the 1-O-acylglucuronide .


Synthesis Analysis

The glucuronidation of dabigatran was catalyzed by human hepatic and intestinal microsomes . Three UDP-glucuronosyltransferases (UGTs), namely, UGT1A9, UGT2B7, and UGT2B15, exhibited glucuronidation of dabigatran .


Molecular Structure Analysis

Four isomeric acylglucuronides of dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (beta anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (alpha and beta anomers) .


Chemical Reactions Analysis

The 1-O-acylglucuronide, in addition to minor hydrolysis to the aglycon, underwent nonenzymatic acyl migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides with an apparent half-life of 1 h (37 degrees C, pH 7.4) .

Wissenschaftliche Forschungsanwendungen

Summary of Application

Dabigatran (DAB) and its main metabolite, Dabigatran Acylglucuronide (DABG), are known for their anticoagulant effects . They are used in the treatment and prevention of thrombus formation and pulmonary embolism, and to reduce the risk of stroke and systemic embolism .

Methods of Application or Experimental Procedures

The anticoagulant effects of DAB and DABG were measured in vitro using a thrombin generation assay . Their effects on other coagulation assays including PT, aPTT, TT, and fibrinogen were also compared .

Results or Outcomes

Both DAB and DABG showed inhibitory effects on thrombin generation in a dose-dependent manner, but DABG exhibited a weaker inhibitory effect than that of DAB . The IC 50 values of DAB and DABG on thrombin generation AUC were 134.1 ng/mL and 281.9 ng/mL, respectively . DABG also exhibited weaker anticoagulant effects than DAB on PT, aPTT, and TT .

Pharmacokinetics in Renally Impaired Patients

Summary of Application

Dabigatran and its metabolite, Dabigatran Acylglucuronide, are used in the study of pharmacokinetics in renally impaired patients . The objective of this study was to build a physiologically based pharmacokinetic (PBPK) model comprising dabigatran etexilate, dabigatran, and dabigatran 1-O-acylglucuronide to describe the pharmacokinetics in healthy adults and renally impaired patients .

Methods of Application or Experimental Procedures

The model development and evaluation were carried out using physicochemical and absorption, distribution, metabolism, and excretion (ADME) parameter values of all three analytes . Concentration–time profiles from 13 studies of healthy and renally impaired individuals after varying doses (0.1–300 mg), intravenous (dabigatran) and oral (dabigatran etexilate) administration, and different formulations of dabigatran etexilate (capsule, solution) were used .

Results or Outcomes

A PBPK model of dabigatran was successfully developed . The predicted area under the plasma concentration–time curve, trough concentration, and half-life values of the assessed clinical studies satisfied the two-fold acceptance criterion . In severe renal impairment, the UGT2B15 metabolism and the P-gp transport in the model were reduced to 67% and 65% of the rates in healthy adults .

Prevention and Treatment of Thromboembolic Diseases

Summary of Application

Dabigatran and its metabolite, Dabigatran Acylglucuronide, are used for the prevention and treatment of arterial and venous thromboembolic diseases . They are also used for the prevention of stroke and systemic embolism in non-valvular atrial fibrillation (NVAF), prevention of recurrent VTE, thromboprophylaxis in major orthopedic surgeries including knee and hip arthroplasty .

Methods of Application or Experimental Procedures

The application of Dabigatran and its metabolite in these cases is through oral administration . The dosage and frequency of administration depend on the specific condition being treated .

Drug-Drug Interaction Studies

Summary of Application

Dabigatran and its metabolite, Dabigatran Acylglucuronide, are used in drug-drug interaction studies . These studies aim to understand how the presence of other drugs (like rifampin, an inducer, and clarithromycin, an inhibitor) can affect the pharmacokinetics of Dabigatran and its metabolite .

Methods of Application or Experimental Procedures

The studies involve administering varying doses of Dabigatran etexilate (the prodrug) and Dabigatran, both intravenously and orally, along with the perpetrator drugs . The concentration-time profiles of all three analytes (Dabigatran etexilate, Dabigatran, and Dabigatran 1-O-acylglucuronide) are then studied .

Results or Outcomes

The study found that the presence of rifampin and clarithromycin affected the pharmacokinetics of Dabigatran and its metabolite . The PBPK model accurately predicted the pharmacokinetics in the presence of these drugs .

Thrombus Formation and Pulmonary Embolism Treatment

Summary of Application

Dabigatran and its main metabolite, Dabigatran Acylglucuronide, are widely used to treat and prevent thrombus formation and pulmonary embolism .

Methods of Application or Experimental Procedures

The application of Dabigatran and its metabolite in these cases is through oral administration . The dosage and frequency of administration depend on the specific condition being treated .

Zukünftige Richtungen

Dabigatran has been approved for prophylaxis of thromboembolism in patients undergoing total knee or hip arthroplasty and is being investigated for use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZFDMHIDSUHPI-KWONYSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747409
Record name 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran 1-acylglucuronide

CAS RN

1015167-40-4
Record name Dabigatran 1-acylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABIGATRAN 1-ACYLGLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dabigatran 1-acylglucuronide
Reactant of Route 2
Dabigatran 1-acylglucuronide
Reactant of Route 3
Dabigatran 1-acylglucuronide
Reactant of Route 4
Dabigatran 1-acylglucuronide
Reactant of Route 5
Dabigatran 1-acylglucuronide
Reactant of Route 6
Dabigatran 1-acylglucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.